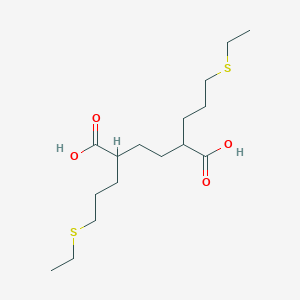
2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid is an organic compound with the molecular formula C16H30O4S2 and a molecular weight of 350.537 g/mol This compound is characterized by the presence of two ethylsulfanylpropyl groups attached to a hexanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid typically involves the reaction of hexanedioic acid with 3-ethylsulfanylpropyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethylsulfanyl groups can participate in redox reactions, influencing cellular processes. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(3-methylsulfanylpropyl)hexanedioic acid
- 2,5-Bis(3-ethylsulfanylbutyl)hexanedioic acid
- 2,5-Bis(3-ethylsulfanylpropyl)pentanedioic acid
Uniqueness
2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid is unique due to the specific arrangement of its ethylsulfanylpropyl groups and hexanedioic acid backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
6633-98-3 |
|---|---|
Formule moléculaire |
C16H30O4S2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
2,5-bis(3-ethylsulfanylpropyl)hexanedioic acid |
InChI |
InChI=1S/C16H30O4S2/c1-3-21-11-5-7-13(15(17)18)9-10-14(16(19)20)8-6-12-22-4-2/h13-14H,3-12H2,1-2H3,(H,17,18)(H,19,20) |
Clé InChI |
XKHASJBJOUTTIS-UHFFFAOYSA-N |
SMILES canonique |
CCSCCCC(CCC(CCCSCC)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



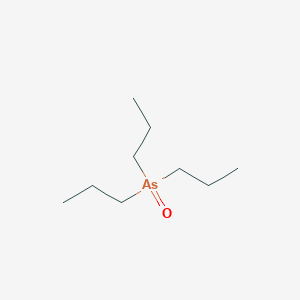



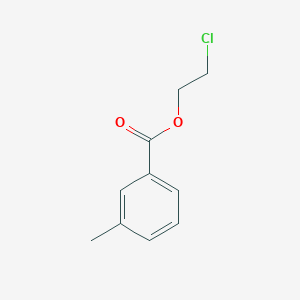



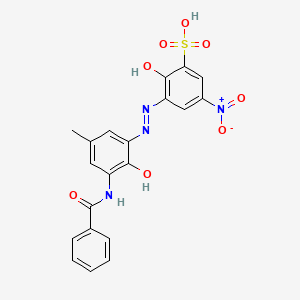
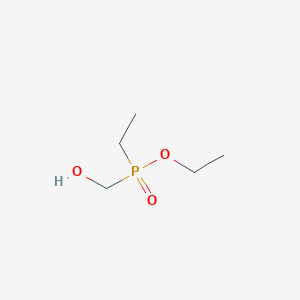
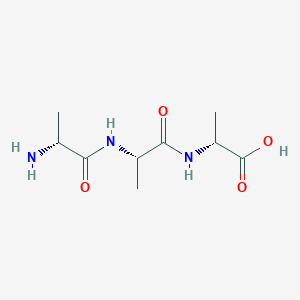
![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)

